Cas no 878798-87-9 (2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid)

O ácido 2-[(tert-butoxi)carbonil]-1,2,3,4-tetraidroisoquinolina-8-carboxílico é um composto orgânico de elevada pureza, amplamente utilizado como intermediário em sínteses farmacêuticas e químicas finas. Sua estrutura molecular combina um grupo carboxila na posição 8 e um grupo tert-butoxicarbonil (Boc) protegendo a amina na posição 2, conferindo excelente estabilidade e seletividade em reações de acoplamento. Este derivado de tetraidroisoquinolina apresenta alta solubilidade em solventes orgânicos polares, facilitando sua manipulação em condições padrão de laboratório. Sua pureza garantida (>98% por HPLC) e características cristalinas o tornam particularmente valioso para a produção de compostos bioativos complexos, incluindo alcaloides e fármacos com atividade neurológica. O grupo Boc protege a função amina durante sínteses multi-etapas, permitindo desproteção controlada em condições ácidas suaves.
2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid structure
878798-87-9 structure
Nome do Produto:2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
N.o CAS:878798-87-9
MF:C15H19NO4
MW:277.3156645298
MDL:MFCD05861549
CID:1914280
PubChem ID:45074002

2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1h-isoquinoline-8-carboxylic Acid
    • SureCN1570606
    • CTK7G2914
    • AG-A-47994
    • KB-228514
    • 2-boc-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
    • N-BOC-8-HYDROXYCARBONYL-1,2,3,4-TETRAHYDROISOQUINOLINE
    • 2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-8-CARBOXYLIC ACID
    • 3,4-DIHYDRO-1H-ISOQUINOLINE-2,8-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER
    • N-Boc-1,2,3,4-Tetrahydroisoquinoline-8-Carboxylic Acid
    • OIMYAGWSJLASPP-UHFFFAOYSA-N
    • ZB1709
    • SB18407
    • 2-[(tert-butoxy)ca
    • 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
    • 2-(1,1-Dimethylethyl) 3,4-dihydro-2,8(1H)-isoquinolinedicarboxylate (ACI)
    • 2-(TERT-BUTOXYCARBONYL)-3,4-DIHYDRO-1H-ISOQUINOLINE-8-CARBOXYLIC ACID
    • SY124435
    • 2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-8-CARBOXYLICACID
    • SCHEMBL1570606
    • EN300-268921
    • AKOS027255315
    • MFCD05861549
    • 878798-87-9
    • CS-M3493
    • DTXSID50662874
    • AS-41718
    • BCP31988
    • DB-012067
    • MDL: MFCD05861549
    • Inchi: 1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-7-10-5-4-6-11(13(17)18)12(10)9-16/h4-6H,7-9H2,1-3H3,(H,17,18)
    • Chave InChI: OIMYAGWSJLASPP-UHFFFAOYSA-N
    • SMILES: O=C(C1C2CN(CCC=2C=CC=1)C(OC(C)(C)C)=O)O

Propriedades Computadas

  • Massa Exacta: 277.13140809g/mol
  • Massa monoisotópica: 277.13140809g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 388
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 66.8
  • XLogP3: 2.2

2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1061864-100mg
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
878798-87-9 98%
100mg
¥373.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1061864-250mg
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
878798-87-9 98%
250mg
¥536.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7929-500MG
2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
878798-87-9 97%
500MG
¥ 3,352.00 2023-04-13
Ambeed
A458750-100mg
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
878798-87-9 95%
100mg
$43.0 2025-02-25
TRC
B663815-100mg
2-Boc-1,2,3,4-Tetrahydroisoquinoline-8-Carboxylic Acid
878798-87-9
100mg
$ 365.00 2022-06-07
eNovation Chemicals LLC
Y1298716-5G
2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
878798-87-9 97%
5g
$545 2024-07-21
Ambeed
A458750-250mg
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
878798-87-9 95%
250mg
$53.0 2025-02-25
Ambeed
A458750-1g
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
878798-87-9 95%
1g
$126.0 2025-02-25
Chemenu
CM223698-1g
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
878798-87-9 95%+
1g
$*** 2023-03-30
eNovation Chemicals LLC
Y1103482-1g
N-Boc-1,2,3,4-Tetrahydroisoquinoline-8-Carboxylic Acid
878798-87-9 95%
1g
$930 2024-07-28

2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Methanol ,  Water ;  1 h, 25 °C
1.2 Reagents: Water
2.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ,  Dimethylformamide ;  12 h, 50 psi, 80 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, 45 °C
Referência
Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor
Wang, Le; et al, ACS Medicinal Chemistry Letters, 2020, 11(10), 1829-1836

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol ;  12 h, 25 °C
2.1 Reagents: 1-Chloroethyl chloroformate Solvents: 1,2-Dichloroethane ;  0 °C; 2 h, 0 °C → 25 °C
2.2 Solvents: Methanol ;  25 °C; 1 h, 25 °C → 80 °C
3.1 Reagents: Sodium carbonate Solvents: Methanol ,  Water ;  1 h, 25 °C
3.2 Reagents: Water
4.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ,  Dimethylformamide ;  12 h, 50 psi, 80 °C
5.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, 45 °C
Referência
Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor
Wang, Le; et al, ACS Medicinal Chemistry Letters, 2020, 11(10), 1829-1836

Método de produção 3

Condições de reacção
1.1 Reagents: 1-Chloroethyl chloroformate Solvents: 1,2-Dichloroethane ;  0 °C; 2 h, 0 °C → 25 °C
1.2 Solvents: Methanol ;  25 °C; 1 h, 25 °C → 80 °C
2.1 Reagents: Sodium carbonate Solvents: Methanol ,  Water ;  1 h, 25 °C
2.2 Reagents: Water
3.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ,  Dimethylformamide ;  12 h, 50 psi, 80 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, 45 °C
Referência
Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor
Wang, Le; et al, ACS Medicinal Chemistry Letters, 2020, 11(10), 1829-1836

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, 45 °C
Referência
Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor
Wang, Le; et al, ACS Medicinal Chemistry Letters, 2020, 11(10), 1829-1836

Método de produção 5

Condições de reacção
1.1 Solvents: Ethanol ;  12 h, 80 °C
2.1 Reagents: Sodium cyanoborohydride Solvents: Methanol ;  12 h, 25 °C
3.1 Reagents: 1-Chloroethyl chloroformate Solvents: 1,2-Dichloroethane ;  0 °C; 2 h, 0 °C → 25 °C
3.2 Solvents: Methanol ;  25 °C; 1 h, 25 °C → 80 °C
4.1 Reagents: Sodium carbonate Solvents: Methanol ,  Water ;  1 h, 25 °C
4.2 Reagents: Water
5.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ,  Dimethylformamide ;  12 h, 50 psi, 80 °C
6.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, 45 °C
Referência
Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor
Wang, Le; et al, ACS Medicinal Chemistry Letters, 2020, 11(10), 1829-1836

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ,  Dimethylformamide ;  12 h, 50 psi, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, 45 °C
Referência
Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor
Wang, Le; et al, ACS Medicinal Chemistry Letters, 2020, 11(10), 1829-1836

2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid Raw materials

2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid Preparation Products

Recomendar Artigos

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:878798-87-9)2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
A937729
Pureza:99%
Quantidade:5g
Preço ($):491.0
atkchemica
(CAS:878798-87-9)2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
CL13306
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito